
N-(3,4-Diethoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Diethoxy-5-methylphenyl)acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing N-(3,4-Diethoxy-5-methylphenyl)acetamide involves the nucleophilic acyl substitution of an acyl chloride or anhydride with an amine. For instance, 3,4-diethoxy-5-methylaniline can react with acetyl chloride in the presence of a base such as pyridine to form the desired amide.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles. The nitrile group can be converted to an amide under controlled conditions using water and an acid or base catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic acyl substitution method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3,4-Diethoxy-5-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3,4-Diethoxy-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit bioactivity that could be harnessed for therapeutic purposes.
Medicine: Preliminary studies suggest that this compound could have applications in drug development. Its structure allows for modifications that could enhance its efficacy and reduce side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism by which N-(3,4-Diethoxy-5-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of diethoxy groups. It is used in similar applications but may exhibit different reactivity and bioactivity.
N-(3-Methylphenyl)acetamide: This compound lacks the ethoxy groups, which can significantly alter its chemical properties and applications.
Uniqueness: N-(3,4-Diethoxy-5-methylphenyl)acetamide is unique due to the presence of both diethoxy and methyl groups on the phenyl ring
Propriétés
Numéro CAS |
90257-12-8 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
N-(3,4-diethoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NO3/c1-5-16-12-8-11(14-10(4)15)7-9(3)13(12)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
APISWFLBNVXMKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
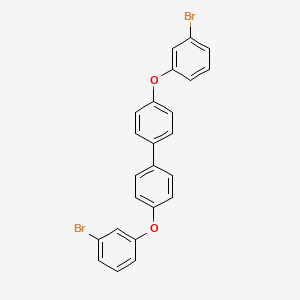
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
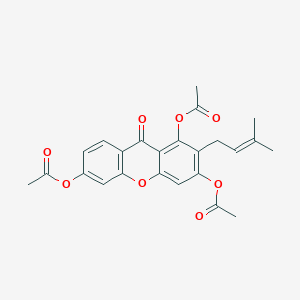
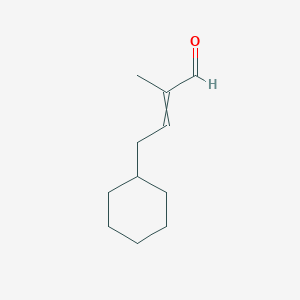
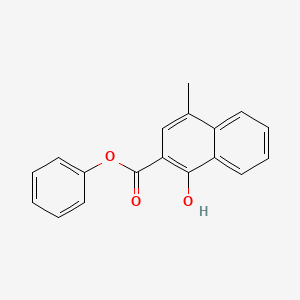
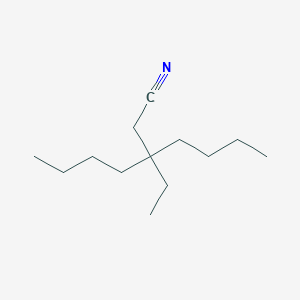
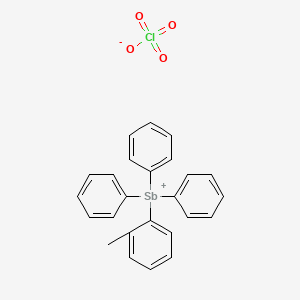
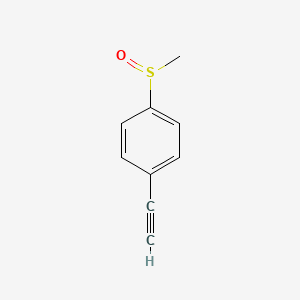


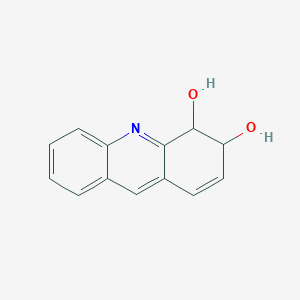
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
